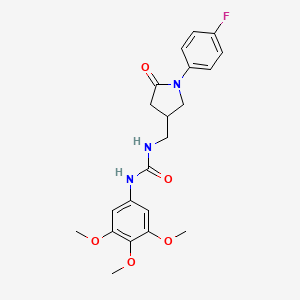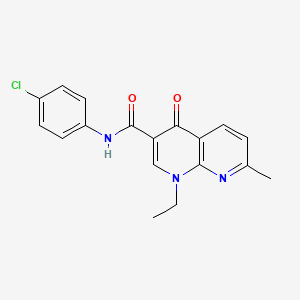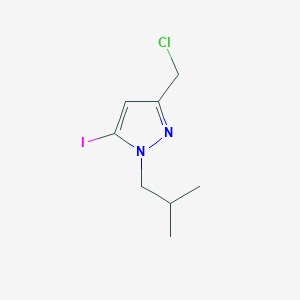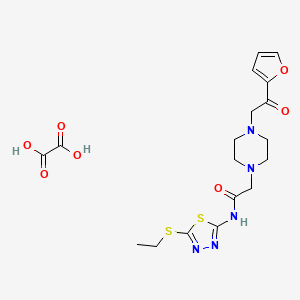![molecular formula C13H13N3O4S B2958070 methyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 496776-13-7](/img/structure/B2958070.png)
methyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate” is a complex organic compound. It contains a benzo[d][1,3]dioxol-5-yl group, which is a structural motif found in many natural products . The molecule also contains a 1,2,4-triazol-3-yl group, which is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, organoselenium compounds incorporating a benzo[d][1,3]dioxole subunit have been synthesized . The process involved the transformation of diselenide into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite, followed by the addition of suitable electrophiles .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results and molecular geometry have also been reported .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, the reaction mixture was filtered and the filtrate was concentrated under vacuum to remove the solvent. The residue was then dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized by elemental analysis and various spectroscopic techniques . Thermal decomposition behavior has also been studied by thermogravimetric analysis .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound has been utilized in the synthesis and characterization of various organic molecules. For instance, it plays a role in click one-pot synthesis, where it contributes to the creation of 1,4,5-trisubstituted 1,2,3-triazoles, highlighting its utility in generating complex organic structures through efficient methodologies. These compounds are characterized using techniques such as FT-IR, NMR spectroscopy, and single crystal X-ray diffraction analyses, indicating the compound's importance in the synthesis of structurally diverse molecules with potential applications in various fields of chemistry and materials science (Ahmed et al., 2016).
Antimicrobial Activities
In the realm of pharmaceutical chemistry, derivatives of the compound have been synthesized and evaluated for their antimicrobial activities. These efforts aim to explore novel therapeutic agents against bacterial and fungal infections. For example, research on 1-acetylthiosemicarbazides, 1,2,4-triazole-5(4H)-thiones, and related compounds containing 5-methyl-2-benzoxazolinones has demonstrated significant analgesic, anti-inflammatory, and antimicrobial effects, highlighting the potential of methyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate derivatives in developing new pharmaceuticals (Salgın-Gökşen et al., 2007).
Corrosion Inhibition
The compound also finds application in the field of corrosion science. Derivatives of this compound have been studied for their effectiveness as corrosion inhibitors, protecting materials such as mild steel in acidic environments. This is particularly relevant in industrial settings where corrosion can lead to significant economic losses. The effectiveness of these compounds as mixed-type inhibitors has been demonstrated through a variety of techniques, including weight loss measurements, electrochemical impedance spectroscopy, and scanning electron microscopy, showcasing the compound's potential in extending the lifespan of metal components in corrosive conditions (Elazhary et al., 2019).
Quantum Chemical Approach
Furthermore, the compound has been subject to quantum chemical studies aimed at understanding its molecular structure and properties. These studies provide insights into the electronic and structural characteristics that contribute to its reactivity and stability, offering valuable information for designing molecules with tailored properties for specific applications (Gece & Bilgiç, 2012).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to interact with various targets, such as molecular chaperones like dnak .
Mode of Action
It’s known that compounds with similar structures can interfere with the interaction between their targets and other molecules . For instance, some compounds can block the formation of biofilms by inhibiting the interaction between a molecular chaperone and other molecules .
Biochemical Pathways
Compounds with similar structures have been reported to affect various pathways, leading to a wide range of downstream effects .
Pharmacokinetics
The pharmacokinetics of similar compounds have been studied . These studies can provide insights into the potential ADME properties of SMR000122443.
Result of Action
Compounds with similar structures have been reported to have various effects, such as inducing apoptosis and causing cell cycle arrests .
Direcciones Futuras
The synthesis and evaluation of novel organoselenium compounds, including those incorporating a benzo[d][1,3]dioxole subunit, is an active area of research . These compounds have potential applications in various fields, stimulating widespread research efforts aimed at their synthesis and evaluation .
Propiedades
IUPAC Name |
methyl 2-[[5-(1,3-benzodioxol-5-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-16-12(14-15-13(16)21-6-11(17)18-2)8-3-4-9-10(5-8)20-7-19-9/h3-5H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMUJIKBSNQJPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)OC)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-Bromophenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2957987.png)

![3-(Benzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2957991.png)

![4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2957994.png)





![7-Chloro-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2958007.png)


![5-[(3,4-Dimethoxyphenyl)-[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-2-methyl-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2958011.png)
